molecular formula C₄₂H₆₂K₂O₁₆ B155457 Dipotassium glycyrrhizinate CAS No. 68797-35-3

Dipotassium glycyrrhizinate

Número de catálogo B155457
Número CAS: 68797-35-3
Peso molecular: 899.1 g/mol
Clave InChI: BIVBRWYINDPWKA-RDOCDRCASA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dipotassium glycyrrhizinate (DG) is a dipotassium salt of Glycyrrhizic Acid . It is a natural compound that inhibits atopic dermatitis-related gene expression with anti-inflammatory activity . DG is derived from the roots of licorice and has been used for thousands of years in traditional Chinese medicine . It possesses antiallergic, antibacterial, antiviral, anti-inflammatory, and antitumor effects .


Synthesis Analysis

The synthesis of DG involves taking a mother liquid containing ethanol generated by the production of monopotassium glycyrrhizinate as a raw material. Ethanol fractions are recovered through strongly-basic cation exchange resin removal NH4<+>, activated carbon decoloration, and distillation in sequence to obtain a glycyrrhizic acid dilute ethanol solution. The mass percentage of glycyrrhizic acid in the glycyrrhizic acid dilute ethanol solution is detected and the mass of the glycyrrhizic acid is calculated. Corresponding proportion of 50 percent of potassium hydroxide solution is added according to the mass of the glycyrrhizic acid and reacted for 3-5 hours at the temperature of 50-70 DEG C. The product is then concentrated and dried to obtain the monopotassium glycyrrhizinate or the dipotassium glycyrrhizinate .


Molecular Structure Analysis

The molecular formula of DG is C42H60K2O16 . .


Chemical Reactions Analysis

DG has been found to inhibit mRNA level of atopic dermatitis related genes (NELL2, CA2, AQP3, and HAS3 gene level) in IL‑4‑ and IL‑13‑induced keratinocytes . It also partially repaired the atopic dermatitis-like phenotype (the spongiosis like intercellular spaces) in the IL-4/IL-13-induced AD-like skin equivalent model .


Physical And Chemical Properties Analysis

DG is a solid substance with a molecular weight of 899.11 . It is white to orange to green in color .

Aplicaciones Científicas De Investigación

Skin Wound Healing

DPG has been shown to significantly improve the healing process of skin wounds. It modulates the inflammatory response, which is a critical aspect of wound healing. A study demonstrated that topical application of DPG on cutaneous wounds reduced inflammatory exudate and active hyperemia. It also promoted granulation tissue formation, tissue reepithelization, and increased total collagen. Additionally, DPG treatment was found to reduce the expression of pro-inflammatory cytokines while increasing the expression of anti-inflammatory cytokines .

Anti-Allergic Properties

The compound exhibits strong anti-allergic properties. It can inhibit leukotriene and reduce histamine levels, which are involved in allergic responses. This makes DPG a potential candidate for treating various allergic conditions without apparent adverse side effects .

Antioxidant Activity

As an antioxidant, DPG helps in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. Its antioxidant properties are beneficial in preventing and treating conditions associated with oxidative stress .

Gastroprotective Effects

DPG has gastroprotective effects, which can be utilized in the treatment of gastrointestinal disorders. Its ability to reduce inflammation and protect the gastric mucosa makes it a valuable agent in scientific research focused on digestive health .

Antitumoral Applications

The antitumoral effects of DPG are being explored in cancer research. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells provides a promising avenue for the development of new cancer therapies .

Antiviral Properties

Research has indicated that DPG possesses antiviral properties. For example, glycyrrhizin, from which DPG is derived, can reduce the fluidity of the cell membrane, thereby inhibiting the spread of viruses such as HIV across cells. This suggests that DPG could be used in the development of antiviral drugs .

Skincare Applications

In skincare, DPG is known for its ability to inhibit enzymes that break down collagen, which is essential for maintaining skin elasticity and structure. This property is leveraged in anti-aging products to improve skin health and appearance .

Anti-Inflammatory Effects in Intestinal Disorders

DPG’s anti-inflammatory properties make it a potential therapeutic agent for intestinal disorders. It can be used in the treatment of conditions like inflammatory bowel diseases (IBD) and colorectal cancer (CRC), where inflammation plays a significant role in disease progression .

Propiedades

IUPAC Name

dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVBRWYINDPWKA-VLQRKCJKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60K2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyrrhizinate Dipotassium

CAS RN

68797-35-3
Record name .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, dipotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium glycyrrhizinate
Reactant of Route 2
Dipotassium glycyrrhizinate
Reactant of Route 3
Dipotassium glycyrrhizinate
Reactant of Route 4
Dipotassium glycyrrhizinate
Reactant of Route 5
Dipotassium glycyrrhizinate
Reactant of Route 6
Dipotassium glycyrrhizinate

Q & A

Q1: How does dipotassium glycyrrhizinate exert its anti-inflammatory effects?

A1: Dipotassium glycyrrhizinate exhibits anti-inflammatory effects through multiple mechanisms. One prominent pathway involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway. [ [, ]] This pathway plays a crucial role in regulating inflammation by controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. DPG has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators. [ [, , ]] Additionally, DPG can modulate the expression of microRNAs, such as miR-16 and miR-146a, which further contribute to the suppression of the NF-κB pathway. [ [, ]]

Q2: What is the role of prostaglandin E2 (PGE2) in dipotassium glycyrrhizinate's anti-inflammatory activity?

A2: Research suggests that dipotassium glycyrrhizinate can mitigate UVB-induced PGE2 synthesis by keratinocytes. [ []] PGE2 is a key inflammatory mediator, and its reduction contributes to the compound's anti-inflammatory effects.

Q3: Can dipotassium glycyrrhizinate influence apoptosis in disease models?

A3: Yes, dipotassium glycyrrhizinate has been shown to promote apoptosis in cells infected with Marek's disease virus (MDV). [ []] This suggests a potential mechanism for its antiviral activity against MDV. Additionally, DPG induced apoptosis in melanoma cell lines, further supporting its potential as an anti-tumor agent. [ []]

Q4: How does dipotassium glycyrrhizinate interact with histamine in the context of lung fibroblasts?

A4: Dipotassium glycyrrhizinate exhibits anti-histamine effects on lung fibroblasts, similar to the effects observed with loratadine, a histamine receptor antagonist. [ []] DPG inhibits histamine-induced cell activation, proliferation, and migration. It also alters histamine-mediated mitochondrial membrane potentials and reduces histamine-induced PAR-2 expression, impairing mast cell tryptase activity. [ []]

Q5: Does dipotassium glycyrrhizinate impact cell cycle progression?

A5: Yes, research on lung fibroblasts indicates that dipotassium glycyrrhizinate can inhibit cell cycle progression. While histamine drives cells from the G0/G1 to S phases, DPG counteracts this effect by inhibiting both the G0/G1 and G2/M phases. [ []]

Q6: Against which viruses has dipotassium glycyrrhizinate demonstrated activity?

A6: In vitro studies have shown dipotassium glycyrrhizinate to have antiviral activity against several viruses, including:

  • Infectious bursal disease virus (IBDV) [ [, ]]
  • Porcine reproductive and respiratory syndrome virus (PRRSV) [ []]
  • Marek's disease virus (MDV) [ []]

Q7: How does dipotassium glycyrrhizinate inhibit viral replication?

A7: Research suggests that dipotassium glycyrrhizinate may inhibit viral replication through multiple mechanisms, including:

  • Direct virucidal activity: DPG can directly inactivate virus particles. [ [, , , ]]
  • Inhibition of viral replication: DPG can interfere with different stages of the viral replication cycle. [ [, , , ]]

Q8: Has dipotassium glycyrrhizinate been investigated for treating ocular diseases?

A8: Yes, research suggests potential applications for DPG in treating ocular diseases. One study explored the use of flexible nanoliposomes containing DPG to enhance corneal permeation of coumarin-6, indicating its potential for ocular drug delivery. [ []] Another study investigated an eye drop formulation of amphotericin B loaded into flexible liposomes using DPG as an edge activator, demonstrating its potential for ocular drug delivery systems. [ []]

Q9: What are the potential clinical applications of dipotassium glycyrrhizinate based on current research?

A9: While further research is needed, potential clinical applications of DPG based on current findings include:

  • Treatment of inflammatory skin conditions: DPG's anti-inflammatory effects suggest potential for treating eczema, psoriasis, and other inflammatory skin diseases. [ [, , ]]
  • Adjunctive therapy for wound healing: DPG has shown promising results in promoting wound healing in animal models. [ [, ]]
  • Management of periodontal disease: Studies indicate potential benefits of DPG in reducing plaque and gingivitis. [ [, ]]
  • Antiviral agent: DPG's in vitro antiviral activity against various viruses warrants further investigation for potential therapeutic applications. [ [, , , ]]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.